molecular formula C22H24ClN3O5 B2687636 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 874805-05-7

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2687636
CAS No.: 874805-05-7
M. Wt: 445.9
InChI Key: XJUFXGSLAXAEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C22H24ClN3O5 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazolidinone Derivatives as Antibacterial Agents

Oxazolidinones are recognized for their unique mechanism of bacterial protein synthesis inhibition, representing a relatively new class of antimicrobial agents. Research has demonstrated the in vitro antibacterial activities of novel oxazolidinone analogs against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes and pneumoniae, and Mycobacterium tuberculosis. These compounds have shown bacteriostatic effects against staphylococci and enterococci, and bactericidal effects against streptococci, highlighting their potential as therapeutic options for bacterial infections resistant to traditional antibiotics (Zurenko et al., 1996).

Aldose Reductase Inhibitors for Diabetic Complications

A series of new iminothiazolidin-4-one acetate derivatives, synthesized and evaluated as aldehyde and aldose reductase inhibitors, have demonstrated significant inhibitory potency, suggesting potential as novel drugs for the treatment of diabetic complications. The structure–selectivity relationships and binding modes of these inhibitors with the active site of aldose reductase were elucidated through docking and molecular dynamics simulations, emphasizing the therapeutic implications of oxazolidinone derivatives in managing diabetes-related disorders (Ali et al., 2012).

Synthesis and Molecular Modeling of Oxazolidinone Derivatives

Research into the novel stereoselective synthesis of functionalized oxazolidinones from chiral aziridines showcases the versatility and potential of oxazolidinone derivatives in synthesizing enantiomerically pure compounds. These findings have implications for the development of chiral auxiliaries and the synthesis of pharmacologically active compounds, further supporting the role of oxazolidinone derivatives in medicinal chemistry and drug development (Park et al., 2003).

Oxazolidinone-Based Monoamine Oxidase Inhibitors

The transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators through N-methylation highlights the potential of oxazolidinone derivatives in designing selective and potent inhibitors of MAO-B. This research points to the therapeutic applications of oxazolidinone derivatives in treating disorders related to monoamine oxidase activity, such as depression and anxiety (Ding & Silverman, 1993).

Properties

IUPAC Name

N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5/c1-30-18-5-3-2-4-15(18)10-11-24-20(27)21(28)25-14-19-26(12-13-31-19)22(29)16-6-8-17(23)9-7-16/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUFXGSLAXAEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.